molecular formula C19H17N5 B2633454 N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 384374-30-5

N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2633454
CAS RN: 384374-30-5
M. Wt: 315.38
InChI Key: OLCBTYLDFLSDRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a member of the pyrazolo[3,4-d]pyrimidine family and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Antiviral Activity

  • A study by Tantawy et al. (2012) focused on synthesizing a series of 4-substituted 3-methyl-1,5-diphenyl-1H-pyrazoles, which are considered important synthons for constructing different heterocyclic rings. Among these, certain derivatives exhibited strong antiviral activity against herpes simplex virus type-1 (Tantawy et al., 2012).

Characterization and Biological Activities

  • Research by Titi et al. (2020) involved the synthesis and characterization of pyrazole derivatives, including the reaction of hydroxymethyl pyrazole derivatives with primary amines. These compounds showed potential biological activity against breast cancer and microbes (Titi et al., 2020).

Efficient Synthesis and Biological Activity

  • A study by Noh et al. (2020) demonstrated the efficient synthesis of a hybrid compound with promising biological activity, utilizing the reaction of phenyl-pyrazol-amine with Vilsmeier–Haack reagent (Noh et al., 2020).

Antibacterial Pyrazolopyrimidine Derivatives

  • Rahmouni et al. (2014) synthesized 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines and evaluated their antibacterial activity, which appeared significant (Rahmouni et al., 2014).

Microwave-Assisted Synthesis

  • Ng et al. (2022) developed a practical method for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones using microwave irradiation, demonstrating the compound's versatility in synthetic chemistry (Ng et al., 2022).

Anticancer Activity

  • Abdellatif et al. (2014) focused on the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, testing them for antitumor activity on human breast adenocarcinoma cell lines. They found that almost all the compounds showed antitumor activity (Abdellatif et al., 2014).

properties

IUPAC Name

N-(3-methylphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5/c1-13-6-8-16(9-7-13)24-19-17(11-22-24)18(20-12-21-19)23-15-5-3-4-14(2)10-15/h3-12H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCBTYLDFLSDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.